molecular formula C22H31N3O3 B280099 ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B280099
M. Wt: 385.5 g/mol
InChI Key: VFXHHRRSLXURAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of quinolinecarboxylates and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of tumor cells, and reduce inflammation. In addition, it has also been reported to possess anti-oxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is its potential applications in drug development. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One of the future directions is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another future direction is to explore its mechanism of action and identify potential targets for drug development. Furthermore, it is important to investigate its pharmacokinetics and toxicity to ensure its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and ensure its safety and efficacy in clinical trials.

Synthesis Methods

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using various methods. One of the commonly used methods is the reaction between 5,6,7,8-tetrahydroquinoline-4-carboxylic acid and ethyl 2-oxo-4,4,6-trimethylcyclohex-1-ene-1-carboxylate in the presence of triethylamine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown potential applications in drug development. This compound has been reported to exhibit anticancer, antitumor, and antimicrobial activities. In addition, it has also been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H31N3O3/c1-8-25-14(5)17(13(4)24-25)20-18(21(27)28-9-2)12(3)23-15-10-22(6,7)11-16(26)19(15)20/h20,23H,8-11H2,1-7H3

InChI Key

VFXHHRRSLXURAZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)C

Origin of Product

United States

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